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D-Cyclopropylglycine -

D-Cyclopropylglycine

Catalog Number: EVT-249290
CAS Number:
Molecular Formula:
Molecular Weight: 115.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Cyclopropylglycine is a non-proteinogenic amino acid that has gained attention in the fields of neuroscience and pharmacology due to its unique properties and potential therapeutic applications. It is an analog of glycine, distinguished by the presence of a cyclopropyl group. This compound has been studied for its role as a selective agonist at certain receptors, particularly in the central nervous system.

Source

D-Cyclopropylglycine can be synthesized through various chemical methods, but it is not typically found in significant quantities in natural sources. The synthesis often involves the modification of existing amino acids or the use of specific reagents to introduce the cyclopropyl group.

Classification

D-Cyclopropylglycine belongs to the class of amino acids and is categorized as a cyclic amino acid due to its structural features. It is classified as a neuromodulator and has been studied for its interactions with various neurotransmitter systems, particularly those involving glycine and glutamate receptors.

Synthesis Analysis

Methods

The synthesis of D-Cyclopropylglycine can be achieved through several methods, including:

  1. Cyclopropanation Reactions: This involves the introduction of a cyclopropyl group into a precursor compound, typically using cyclopropanation reagents such as diazomethane or ethyl diazoacetate.
  2. Strecker Synthesis: This classical method for synthesizing amino acids can be adapted for D-Cyclopropylglycine by starting with appropriate aldehydes and using ammonium chloride and potassium cyanide to form the desired amino acid.
  3. Enzymatic Synthesis: Recent advancements in biocatalysis have allowed for the use of enzymes to selectively introduce cyclopropyl groups into amino acid structures, offering a more environmentally friendly approach.

Technical Details

The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

D-Cyclopropylglycine has a molecular formula of C5_5H9_9N1_1O2_2. Its structure features a cyclopropyl group attached to the alpha carbon of the glycine backbone.

Data

  • Molecular Weight: 115.13 g/mol
  • Melting Point: D-Cyclopropylglycine typically exhibits a melting point range that can vary based on purity but is generally around 150-160 °C.
  • Solubility: It is soluble in water and polar organic solvents, which is advantageous for various applications in biochemical studies.
Chemical Reactions Analysis

Reactions

D-Cyclopropylglycine participates in several chemical reactions typical of amino acids:

  1. Peptide Formation: Like other amino acids, D-Cyclopropylglycine can undergo peptide bond formation with other amino acids, leading to the synthesis of peptides and proteins.
  2. Decarboxylation: Under certain conditions, D-Cyclopropylglycine can undergo decarboxylation to yield cyclopropylamine, which may have distinct biological activities.
  3. Reactions with Electrophiles: The amine group in D-Cyclopropylglycine can react with electrophiles, leading to various derivatives that may exhibit altered biological properties.

Technical Details

The reactivity of D-Cyclopropylglycine can be influenced by factors such as pH and the presence of catalysts. Kinetic studies may be employed to understand reaction rates and mechanisms more thoroughly.

Mechanism of Action

D-Cyclopropylglycine acts primarily as an agonist at glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. Its mechanism involves:

  1. Binding Affinity: D-Cyclopropylglycine binds selectively to glycine receptors, enhancing inhibitory neurotransmission by increasing chloride ion conductance when these receptors are activated.
  2. Neuromodulation: By modulating synaptic activity, D-Cyclopropylglycine influences various neurological processes, including pain perception, anxiety, and seizure activity.
  3. Data on Efficacy: Studies have shown that D-Cyclopropylglycine enhances synaptic transmission in certain neural circuits, suggesting potential therapeutic applications in conditions characterized by excitatory neurotransmission dysregulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-Cyclopropylglycine is typically a white crystalline solid.
  • Odor: It is odorless.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid and amine groups are similar to those found in standard amino acids (approximately 2.2 for carboxylic acid and 9.0 for amine).
  • Reactivity: The presence of both an amine and a carboxylic acid allows for typical amino acid reactivity, including participation in condensation reactions to form peptides.
Applications

D-Cyclopropylglycine has several scientific uses:

  1. Neuroscience Research: It serves as a research tool in neuropharmacology to study glycinergic signaling pathways.
  2. Therapeutic Potential: Due to its neuromodulatory effects, there is ongoing research into its potential applications in treating disorders such as epilepsy, anxiety disorders, and neuropathic pain.
  3. Biochemical Studies: D-Cyclopropylglycine is used in studies aimed at understanding receptor dynamics and neurotransmitter interactions within neural circuits.
Biosynthesis and Enzymatic Engineering of D-Cyclopropylglycine

Radical S-Adenosylmethionine (rSAM) Enzymes in Cyclopropylglycine Installation

Radical S-adenosylmethionine (rSAM) enzymes catalyze cyclopropane ring formation through radical-mediated Cγ–C bond formation on precursor peptides. These enzymes employ a canonical [4Fe-4S]⁺ cluster to reductively cleave S-adenosylmethionine (SAM), generating a 5′-deoxyadenosyl radical (5′-dAdo•) that initiates substrate modification. In the biosynthesis of poly-cyclopropylglycine-containing peptides, the rSAM enzyme TvgB (identified in Halomonas anticariensis) repeatedly modifies valine residues within a TVGG-repeat precursor peptide (TvgA). TvgB abstracts a hydrogen atom from the valine Cγ position, triggering intramolecular carbon-carbon bond formation between Cγ atoms to yield cyclopropylglycine (CPG) [1] [8]. This transformation represents a novel rSAM activity, expanding the enzyme family's repertoire beyond ether/thioether linkages and carbon-sulfur bonds [7].

Mechanistically, TvgB operates through a radical relay process involving two SAM molecules: The first SAM generates 5′-dAdo•, which abstracts a hydrogen from the methyl group of the second SAM, producing a SAM-derived methylene radical (•CH₂). This radical adds to the β-carbon of a dehydroalanine (Dha) intermediate or directly to unactivated alkenes in precursor peptides, forming a covalent SAM-substrate adduct. Subsequent intramolecular nucleophilic displacement or elimination yields the cyclopropane ring [9]. Structural characterization confirms that TvgB accommodates multiple [4Fe-4S] clusters (up to three), enabling iterative CPG installation on repetitive peptide motifs—a feature critical for generating bioactive RiPP scaffolds [1] [8].

Table 1: Key rSAM Enzymes in Cyclopropylglycine Biosynthesis

EnzymeOrganismCluster TypeCatalytic FunctionUnique Features
TvgBHalomonas anticariensisrSAM-SPASMConverts Val to CPG in TVGG repeatsBinds 3 [4Fe-4S] clusters; iterative modification
C10PStreptomyces sp.HemN-like rSAMGenerates SAM methylene radical for cyclopropanationRequires methyltransferase partner (C10Q)
Swoo_2002Shewanella woodyirSAMSurrogate cyclopropanase for CC-1065 biosynthesisKD = 8.0 μM for methyltransferase interaction

Bioinformatic Strategies for Identifying rSAM-Dependent RiPP Pathways

Genome mining has accelerated the discovery of rSAM-dependent cyclopropylglycine pathways by leveraging conserved enzymatic signatures and genetic context. The Enzyme Function Initiative-Enzyme Similarity Tool (EFI-EST) enables the construction of sequence similarity networks (SSNs) to cluster rSAM enzymes based on pairwise homology. Applying an E-value cutoff of 10⁻⁸⁰ and 40% sequence identity to the IPR023867 rSAM subfamily (which includes SPASM-domain proteins) partitioned >24,000 sequences into >250 functionally relevant clusters. Manual inspection of genome neighborhood diagrams—generated via EFI's Genome Neighborhood Tool (EFI-GNT)—revealed co-localization of uncharacterized rSAM genes with putative precursor peptides [1] [8].

For CPG pathways, Cluster 59 enzymes (e.g., TvgB homologs) were flagged due to their genetic association with short, repetitive precursor peptides (e.g., TVGG, AVGG). This "biosynthetic gene cluster (BGC) contextual analysis" identified tvg-like loci in 15 bacterial genomes, with precursor peptides exhibiting 4–12 repeats of the X₁X₂GG motif (X₁ = Thr/Ala/Val; X₂ = Val/Ile). Cross-referencing with radical SAM motifs (CxxxCxxC for [4Fe-4S] binding) prioritized candidates for experimental validation. Heterologous expression of tvgA and tvgB in E. coli confirmed CPG formation via high-resolution mass spectrometry (Δm/z -2.016 Da per modification, indicating double-bond reduction) and NMR spectroscopy [1] [8]. This pipeline exemplifies how bioinformatics bridges in silico predictions to functional characterization of novel CPG-installing enzymes.

Fusion Enzyme Systems for NADH-Driven Asymmetric Synthesis

While rSAM enzymes generate CPG in situ within peptides, asymmetric synthesis of free D-cyclopropylglycine employs cofactor-dependent reductases fused to cofactor regeneration modules. A bifunctional enzyme, TLK, was engineered by fusing Thermoactinomyces intermedius leucine dehydrogenase (Ti-LDH) with Komagataella pastoris formate dehydrogenase (Kp-FDH) via a (GGGGS)₃ linker. Ti-LDH catalyzes the NADH-dependent reductive amination of cyclopropylglyoxylic acid to (S)-cyclopropylglycine, while Kp-FDH regenerates NADH via oxidation of ammonium formate, producing CO₂ as a benign by-product [3] [10].

The TLK fusion exhibited a 2.1-fold higher reaction rate than free enzyme mixtures due to proximity effects. At 120 g·L⁻¹ substrate loading, TLK achieved 377.3 g·L⁻¹·d⁻¹ space-time yield of (S)-cyclopropylglycine with >99.5% enantiomeric excess (ee) in 6 hours—surpassing chemical and enzymatic resolution methods in efficiency and enantiopurity. For D-cyclopropylglycine production, the same system could be adapted using D-specific dehydrogenases (e.g., D-amino acid dehydrogenase), though literature examples remain scarce. Continuous synthesis using TLK immobilized in dialysis tubes ran for 90 hours, yielding 634.6 g of product with >95% conversion, demonstrating industrial feasibility [3] [10].

Table 2: Comparison of D/L-Cyclopropylglycine Synthesis Methods

MethodCatalystYield (%)ee (%)ProductivityLimitations
Chemical Strecker SynthesisKCN, Chiral Auxiliaries45–6580–90LowToxic reagents; moderate ee
Enzymatic Resolution (Papain)Carica papaya hydrolase<50>99ModerateTheoretical yield ≤50%
Free LDH/FDH CouplingTi-LDH + Kp-FDH98>99.5180 g·L⁻¹·d⁻¹Enzyme dissociation; diffusion
Fusion Enzyme (TLK)Ti-LDH-Kp-FDH>95>99.5377.3 g·L⁻¹·d⁻¹Optimization for D-enantiomer needed

Substrate Channeling Mechanisms in Bifunctional Enzymes

The kinetic advantage of fusion enzymes like TLK stems from substrate channeling—the direct transfer of intermediates between active sites without diffusion into bulk solvent. In TLK, NAD⁺/NADH diffusion is minimized because the reduced cofactor produced by Kp-FDH is immediately consumed by Ti-LDH within the fused polypeptide. This creates a high local concentration of NADH near the reductive amination site, accelerating the overall reaction by 2.1-fold compared to free enzymes. Structural modeling suggests the linker (GGGGS)₃ provides optimal flexibility and distance (∼50 Å) between catalytic domains, enabling conformational shifts that facilitate cofactor transfer [3] [10].

Properties

Product Name

D-Cyclopropylglycine

Molecular Weight

115.13

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